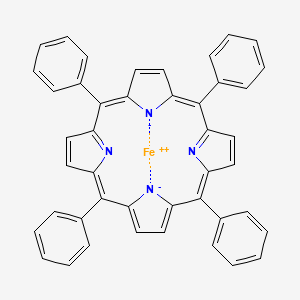
Iron tetraphenylporphine
Overview
Description
Iron tetraphenylporphine is a synthetic heterocyclic compound that closely resembles naturally occurring porphyrins. Porphyrins are essential components in biological systems, acting as cofactors in hemoglobin and cytochromes, and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that is soluble in nonpolar organic solvents such as chloroform and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron tetraphenylporphine can be synthesized through the reaction of tetraphenylporphyrin with ferrous chloride in the presence of air . The reaction is as follows:
H2TPP+FeCl2+41O2→Fe(TPP)Cl+HCl+21H2O
The chloride can be replaced with other halides and pseudohalides .
Industrial Production Methods: Industrial production methods for this compound often involve the use of mixed-solvent methods to achieve higher yields and better reaction conditions . For example, the condensation of p-substituted benzaldehyde with pyrrole in mixed solvents such as propionic acid, acetic acid, and nitrobenzene can produce various substituted tetraphenylporphyrin compounds .
Chemical Reactions Analysis
Types of Reactions: Iron tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using dioxygen or other oxidizing agents.
Reduction: The complex can be easily reduced to give ferrous derivatives using reagents such as pyridine or imidazole.
Substitution: The chloride ligand in this compound can be replaced with other halides or pseudohalides.
Major Products:
Scientific Research Applications
Iron tetraphenylporphine has a wide range of applications in scientific research:
Mechanism of Action
Iron tetraphenylporphine exerts its effects through its ability to mimic the catalytic behavior of natural enzymes such as cytochrome P450 . The compound can activate dioxygen and facilitate the hydroxylation of various substrates. The molecular targets and pathways involved include the activation of oxygen and the transfer of oxygen atoms to substrates, leading to their oxidation .
Comparison with Similar Compounds
Iron tetraphenylporphine is unique due to its high catalytic activity and stability. Similar compounds include:
Manganese tetraphenylporphine: Similar in structure but with manganese as the central metal ion.
Cobalt tetraphenylporphine: Contains cobalt instead of iron and exhibits different catalytic properties.
Nickel tetraphenylporphine: Nickel-based porphyrin with distinct electronic properties.
This compound stands out due to its ability to effectively mimic the catalytic behavior of cytochrome P450 enzymes, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYCMWUUWAFXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28FeN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



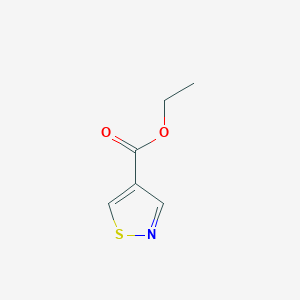
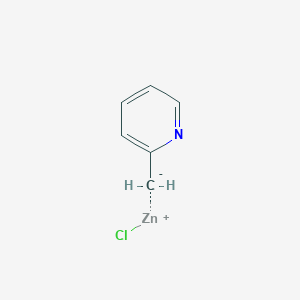
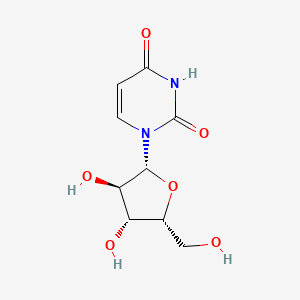
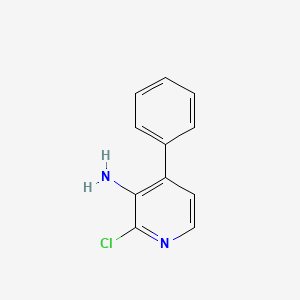
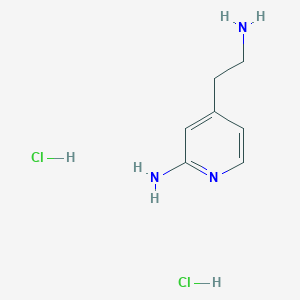
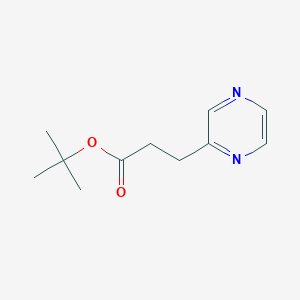
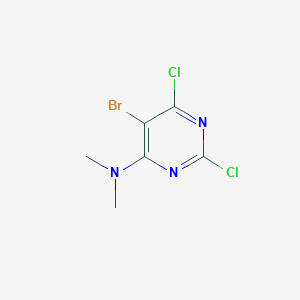
![tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B3245082.png)
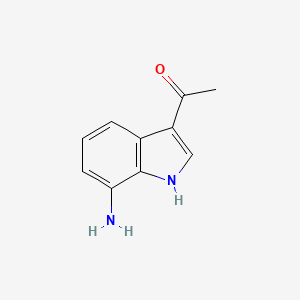
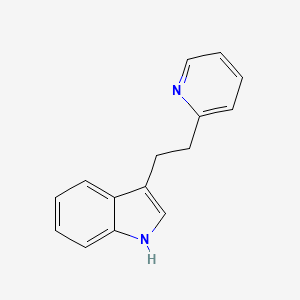
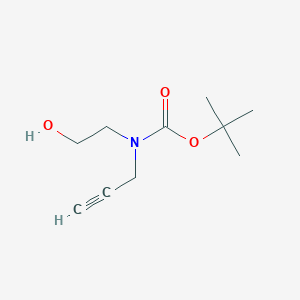
![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
